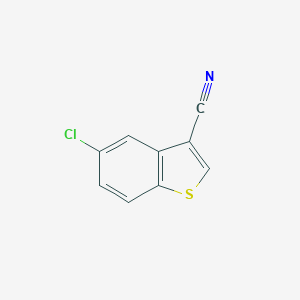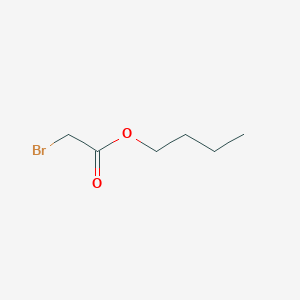
Butyl bromoacetate
Overview
Description
Butyl bromoacetate is an organic compound with the molecular formula C6H11BrO2. It is a clear, colorless to yellow liquid that is commonly used as an intermediate in the synthesis of various organic compounds. This compound is known for its reactivity due to the presence of both a bromo group and an ester functional group, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
Butyl bromoacetate, also known as butyl 2-bromoacetate, is a chemical compound with the formula C6H11BrO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
This can lead to changes in the function of these molecules and potentially disrupt normal cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. As an alkylating agent, it could potentially interfere with various biochemical pathways, particularly those involving proteins and nucleic acids. The downstream effects of these interactions would depend on the specific molecules and pathways involved .
Result of Action
As an alkylating agent, it could potentially cause changes in the structure and function of various biological molecules, leading to alterations in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present .
Biochemical Analysis
Biochemical Properties
Butyl bromoacetate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It is also the starting reagent for the synthesis of N-Oxalylglycine derivatives . The nature of these interactions involves the bromoacetate moiety of the compound acting as an electrophile, reacting with nucleophilic sites on enzymes or proteins .
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. It is known that bromoacetate, a related compound, can have significant effects on cells. For example, bromoacetate has been shown to inhibit the enzyme MurA, which is essential for peptidoglycan biosynthesis, a key component of bacterial cell walls
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with nucleophilic sites on biomolecules. This can lead to changes in the structure and function of these molecules, potentially affecting processes such as enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that the compound can be used in the synthesis of various other compounds, suggesting that it is relatively stable under the conditions used in these reactions .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that the compound can be used as a building block in the synthesis of various other compounds, suggesting that it may be metabolized in some way during these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl bromoacetate can be synthesized through a two-step process involving the reaction of bromoacetic acid with butanol. The first step involves the formation of bromoacetyl chloride by reacting bromoacetic acid with thionyl chloride. The second step involves the esterification of bromoacetyl chloride with butanol in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar two-step process. The reaction is typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. The use of continuous distillation and purification techniques helps in obtaining the final product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Butyl bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group in this compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and butanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis is carried out using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Major Products Formed:
Nucleophilic Substitution: Substituted acetates such as butyl azidoacetate, butyl thiocyanatoacetate, and butyl methoxyacetate.
Ester Hydrolysis: Bromoacetic acid and butanol.
Reduction: this compound is reduced to butyl 2-bromoethanol.
Scientific Research Applications
Butyl bromoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an alkylating agent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is employed in the synthesis of biologically active molecules such as peptides and nucleoside analogs.
Medicine: this compound is used in the preparation of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Ethyl bromoacetate: Similar to butyl bromoacetate but with an ethyl group instead of a butyl group. It is also used as an alkylating agent in organic synthesis.
Methyl bromoacetate: Contains a methyl group and is used in similar applications as this compound.
Benzyl bromoacetate: Contains a benzyl group and is used in the synthesis of various organic compounds.
Uniqueness of this compound: this compound is unique due to its longer alkyl chain compared to ethyl and methyl bromoacetate, which can influence its reactivity and solubility properties. The butyl group provides additional steric hindrance, which can affect the compound’s behavior in certain chemical reactions. Additionally, the presence of the butyl group can enhance the compound’s solubility in non-polar solvents, making it more versatile in various synthetic applications .
Properties
IUPAC Name |
butyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGSGKCIWQRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172420 | |
| Record name | Butyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18991-98-5 | |
| Record name | Butyl 2-bromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18991-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl bromoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL BROMOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25B41GO8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Butyl bromoacetate?
A1: this compound has the molecular formula C6H11BrO2 and a molecular weight of 195.06 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While the provided papers don't delve into detailed spectroscopic characterization, researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of this compound.
Q3: How stable is this compound under different conditions?
A3: The stability of this compound can vary depending on factors like temperature, pH, and exposure to light or air. It's generally recommended to store it under cool, dry conditions, protected from light.
Q4: What are the common synthetic applications of this compound?
A4: this compound is widely used in organic synthesis as an alkylating agent. It reacts readily with various nucleophiles, including amines, alcohols, and enolates. [, , , , ]
Q5: Can you provide examples of reactions where this compound acts as an alkylating agent?
A5: Certainly! Here are a few examples:
- Synthesis of tert-butyl glycinate: this compound reacts with liquid ammonia to produce tert-butyl glycinate, a useful intermediate in peptide synthesis. []
- Chain extension of sugar delta-lactones: The enolate of this compound reacts with sugar delta-lactones to yield functionalized C-ketosides and C-glycosides. []
- Polyalkylation reactions: this compound, under phase-transfer catalysis, can poly-O-alkylate 2,2-bis(hydroxymethyl)-1-alkanols, leading to polyesters. [, ]
Q6: How does the steric bulk of the Butyl group influence the reactivity of this compound?
A6: The bulky tert-butyl group can influence both the reactivity and selectivity of this compound in reactions. For instance, in the reaction with bisthiocarbanion, the steric hindrance of the tert-butyl group prevents attack on the carbonyl carbon, leading to a different product compared to less bulky bromoacetates. []
Q7: What catalysts are commonly employed in reactions involving this compound?
A7: A range of catalysts can be used depending on the desired transformation. For example:
- Strong acid catalysts: Used in the synthesis of tert-butyl bromoacetate from bromoacetic acid and isobutylene. []
- Phase-transfer catalysts: Facilitate reactions with less reactive nucleophiles in biphasic systems. [, ]
- Palladium catalysts: Enable α-arylation reactions of this compound-derived Reformatsky reagents. []
Q8: Are there green chemistry approaches to using this compound?
A8: Yes, researchers are exploring more environmentally friendly methods for this compound synthesis and its use in reactions. For example, replacing thionyl chloride with tert-butyl acetate as a reagent in the synthesis of tert-butyl bromoacetate is a greener approach. []
Q9: How does modifying the structure of this compound affect its reactivity?
A9: Structural modifications, such as changing the alkyl group or introducing substituents on the ester moiety, can significantly impact the reactivity, stability, and selectivity of the compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


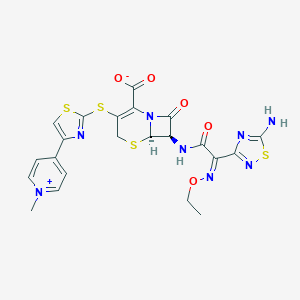
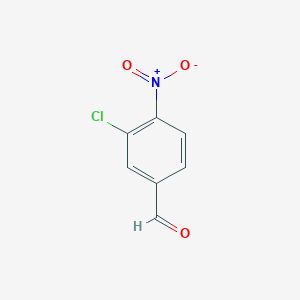

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
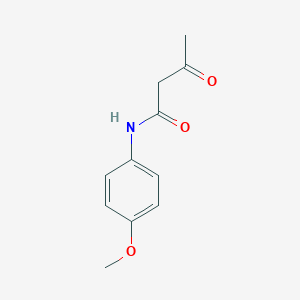
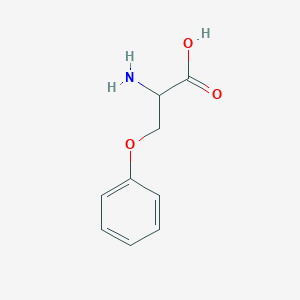

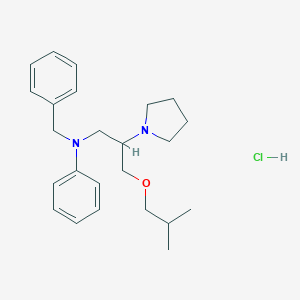

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)
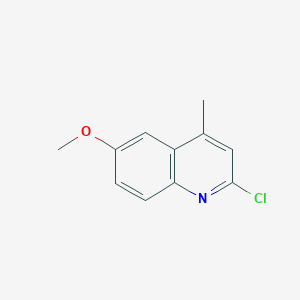
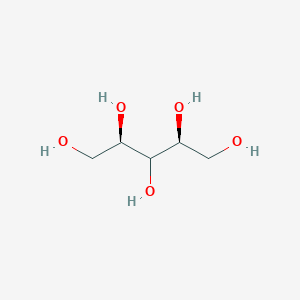
![(3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl-3,12-bis(1-methylethyl)-N1,N14-bis[[2-(1-methylethyl)-4-thiazolyl]methyl]-4,11-dioxo-6,9-bis(phenylmethyl)-2,5,10,13-tetraazatetradecanediamide](/img/structure/B109782.png)
